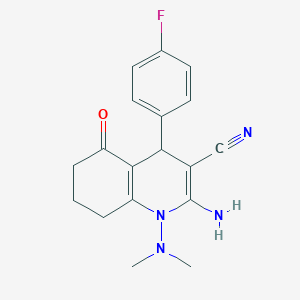![molecular formula C30H30N2O7S B11633525 methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-ヒドロキシ-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-5-[4-(プロプ-2-エン-1-イルオキシ)フェニル]-2,5-ジヒドロ-1H-ピロール-1-イル}-4-メチル-1,3-チアゾール-5-カルボン酸メチルは、ヒドロキシル、カルボニル、チアゾールなどの複数の官能基を含む、独自の構造を持つ複雑な有機化合物です。
準備方法
2-{3-ヒドロキシ-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-5-[4-(プロプ-2-エン-1-イルオキシ)フェニル]-2,5-ジヒドロ-1H-ピロール-1-イル}-4-メチル-1,3-チアゾール-5-カルボン酸メチルの合成には、いくつかのステップが含まれます。
出発物質: 合成は、2-メチル-4-プロポキシフェニルや4-(プロプ-2-エン-1-イルオキシ)フェニルなどの適切な出発物質の選択から始まります。
反応条件: 反応条件は通常、目的の生成物の形成を促進するために、触媒、溶媒、および制御された温度の使用を含みます。
工業生産: 工業生産方法には、化合物の効率的で一貫性のある生産を確保するために、大規模反応器と連続フロープロセスが含まれる場合があります。
化学反応の分析
2-{3-ヒドロキシ-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-5-[4-(プロプ-2-エン-1-イルオキシ)フェニル]-2,5-ジヒドロ-1H-ピロール-1-イル}-4-メチル-1,3-チアゾール-5-カルボン酸メチルは、さまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を起こす可能性があります。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤の使用が含まれる場合があります。
置換: 置換反応は、ハロゲンや求核剤などの試薬によって促進され、分子のさまざまな位置で発生する可能性があります。
主要生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
この化合物は、いくつかの科学研究の応用があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
医学: さまざまな疾患に対する薬物候補としての役割など、その潜在的な治療用途を探索するための研究が進行中です。
産業: 新しい材料の開発に、および他の複雑な分子の生産における中間体として使用されます。
科学的研究の応用
METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-{3-ヒドロキシ-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-5-[4-(プロプ-2-エン-1-イルオキシ)フェニル]-2,5-ジヒドロ-1H-ピロール-1-イル}-4-メチル-1,3-チアゾール-5-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、その活性を変化させる可能性があります。
関与する経路: 関与する経路には、シグナル伝達、遺伝子発現、および代謝プロセスが含まれる場合があります。
類似化合物との比較
類似の化合物と比較した場合、2-{3-ヒドロキシ-4-[(2-メチル-4-プロポキシフェニル)カルボニル]-2-オキソ-5-[4-(プロプ-2-エン-1-イルオキシ)フェニル]-2,5-ジヒドロ-1H-ピロール-1-イル}-4-メチル-1,3-チアゾール-5-カルボン酸メチルは、その独自の構造と特性のために際立っています。
類似の化合物: 類似の化合物には、他のチアゾール誘導体やピロールベースの分子が含まれる場合があります。
特性
分子式 |
C30H30N2O7S |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
methyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-14-38-20-10-8-19(9-11-20)24-23(25(33)22-13-12-21(16-17(22)3)39-15-7-2)26(34)28(35)32(24)30-31-18(4)27(40-30)29(36)37-5/h6,8-13,16,24,33H,1,7,14-15H2,2-5H3/b25-23+ |
InChIキー |
YYSDYXSOMKUQEC-WJTDDFOZSA-N |
異性体SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)/O)C |
正規SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-(4-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633443.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633462.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633478.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)

![4-(4-ethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11633508.png)
![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
